molecular formula C7H8FN5O3 B14308910 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 113887-56-2

1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14308910
CAS No.: 113887-56-2
M. Wt: 229.17 g/mol
InChI Key: LWDYDTCPWNPSNZ-UHFFFAOYSA-N
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Description

1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of fluoropyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the azido group and fluorine atom in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-fluorouracil with 2-azidoethanol under basic conditions to introduce the azidoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated purification systems can streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.

Common Reagents and Conditions

    Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

    Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the azido group.

Major Products Formed

    Triazoles: Formed through click chemistry.

    Amines: Resulting from the reduction of the azido group.

    Nitrenes: Formed through oxidation of the azido group.

Scientific Research Applications

1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.

    Bioconjugation: The azido group allows for bioconjugation through click chemistry, making it useful in the labeling and tracking of biomolecules.

    Chemical Biology: The compound is used in studies involving the modification of nucleic acids and proteins.

    Material Science: Its unique chemical properties make it suitable for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The azido group can also participate in bioorthogonal reactions, allowing for selective modification of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that also inhibits thymidylate synthase.

    Azidothymidine (AZT): An antiviral compound used in the treatment of HIV, which contains an azido group.

    Fluorodeoxyuridine: Another fluoropyrimidine used in cancer therapy.

Uniqueness

1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the combination of the azido group and fluorine atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to similar compounds.

Properties

CAS No.

113887-56-2

Molecular Formula

C7H8FN5O3

Molecular Weight

229.17 g/mol

IUPAC Name

1-(2-azidoethoxymethyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C7H8FN5O3/c8-5-3-13(7(15)11-6(5)14)4-16-2-1-10-12-9/h3H,1-2,4H2,(H,11,14,15)

InChI Key

LWDYDTCPWNPSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCN=[N+]=[N-])F

Origin of Product

United States

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